molecular formula C20H16ClN3O B11695737 1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine

1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine

Cat. No.: B11695737
M. Wt: 349.8 g/mol
InChI Key: MBIMFXBUTUJACV-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the benzodiazole core with a chlorophenylmethyl halide under basic conditions.

    Formation of the Imine Linkage: The final step involves the condensation of the benzodiazole derivative with a 5-methylfuran-2-carbaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodiazole core and the imine linkage are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE
  • **(E)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE

Uniqueness

The uniqueness of (E)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(5-METHYLFURAN-2-YL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

(E)-N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(5-methylfuran-2-yl)methanimine

InChI

InChI=1S/C20H16ClN3O/c1-14-6-11-17(25-14)12-22-20-23-18-4-2-3-5-19(18)24(20)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3/b22-12+

InChI Key

MBIMFXBUTUJACV-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(O1)C=NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.